molecular formula C7H4BrF3O2 B1279690 4-Bromo-2-(trifluoromethoxy)phenol CAS No. 690264-39-2

4-Bromo-2-(trifluoromethoxy)phenol

Cat. No.: B1279690
CAS No.: 690264-39-2
M. Wt: 257 g/mol
InChI Key: GYXNTPVMXGBRQW-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4BrF3O2. It is a white powder that serves as a fundamental building block in the synthesis of various pharmaceutical drugs . This compound is known for its unique chemical properties, which make it valuable in multiple scientific and industrial applications.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)phenol is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: In the production of agrochemicals and specialty chemicals.

Safety and Hazards

4-Bromo-2-(trifluoromethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trifluoromethoxy)phenol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic halogenation reactions, where the bromine atom participates in the reaction. Additionally, the trifluoromethoxy group can influence the compound’s reactivity and interaction with other biomolecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. Additionally, the trifluoromethoxy group can influence the compound’s binding affinity and specificity for certain biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. For example, the bromine atom can be replaced by other functional groups through enzymatic reactions, resulting in the formation of new compounds. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles. These interactions can influence the compound’s localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in different cellular environments. For example, this compound may interact with nuclear receptors or transcription factors in the nucleus, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenol typically involves the bromination of 3-(trifluoromethyl)phenol. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenol
  • 1-Bromo-2-(trifluoromethoxy)benzene
  • 4-(Trifluoromethyl)phenol

Uniqueness

4-Bromo-2-(trifluoromethoxy)phenol is unique due to the presence of both bromine and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXNTPVMXGBRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472466
Record name 4-bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690264-39-2
Record name 4-bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 690264-39-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.55 mL (30.3 mmol) bromine in 50 mL DCM is added dropwise to a solution of 5.0 g (28.1 mmol) 2-trifluoromethoxy-phenol in 70 mL DCM at −78° C. The reaction solution is heated to RT and stirred for a further 48 h. Then 70 mL Na2SO3 solution are added and the mixture is stirred until the orange colour has disappeared. The solution is diluted with DCM, the organic phase is washed with NaCl solution, dried over MgSO4 and the solvent is eliminated i.vac. The purification is carried out by column chromatography on silica gel (gradient: PE to PE:EtOAc 4:1).
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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